molecular formula C19H20IN3O3 B14801562 N-(2,4-dimethylphenyl)-4-{2-[(2-iodophenyl)carbonyl]hydrazinyl}-4-oxobutanamide

N-(2,4-dimethylphenyl)-4-{2-[(2-iodophenyl)carbonyl]hydrazinyl}-4-oxobutanamide

Cat. No.: B14801562
M. Wt: 465.3 g/mol
InChI Key: LBAJJSUMCHKMPS-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-[2-(2-iodobenzoyl)hydrazino]-4-oxobutanamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes an iodinated benzoyl group, a hydrazino linkage, and a butanamide backbone, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-[2-(2-iodobenzoyl)hydrazino]-4-oxobutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the hydrazino intermediate: This step involves the reaction of 2-iodobenzoyl chloride with hydrazine hydrate to form 2-(2-iodobenzoyl)hydrazine.

    Coupling with the butanamide derivative: The hydrazino intermediate is then reacted with N-(2,4-dimethylphenyl)-4-oxobutanamide under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-[2-(2-iodobenzoyl)hydrazino]-4-oxobutanamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodinated benzoyl group or to convert the hydrazino linkage to an amine.

    Substitution: The iodinated benzoyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or deiodinated derivatives.

    Substitution: Products will vary depending on the nucleophile used, potentially forming azides, thiols, or other substituted derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-[2-(2-iodobenzoyl)hydrazino]-4-oxobutanamide: has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-[2-(2-iodobenzoyl)hydrazino]-4-oxobutanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydrazino linkage and iodinated benzoyl group are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-4-oxobutanamide: Lacks the hydrazino and iodinated benzoyl groups, making it less versatile in terms of chemical reactivity.

    2-(2-iodobenzoyl)hydrazine: Contains the hydrazino and iodinated benzoyl groups but lacks the butanamide backbone, limiting its applications in certain synthetic routes.

Uniqueness

N-(2,4-dimethylphenyl)-4-[2-(2-iodobenzoyl)hydrazino]-4-oxobutanamide: is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the iodinated benzoyl group, in particular, provides opportunities for further functionalization through substitution reactions, making it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C19H20IN3O3

Molecular Weight

465.3 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-4-[2-(2-iodobenzoyl)hydrazinyl]-4-oxobutanamide

InChI

InChI=1S/C19H20IN3O3/c1-12-7-8-16(13(2)11-12)21-17(24)9-10-18(25)22-23-19(26)14-5-3-4-6-15(14)20/h3-8,11H,9-10H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)

InChI Key

LBAJJSUMCHKMPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2=CC=CC=C2I)C

Origin of Product

United States

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